molecular formula C19H16N2O5 B2561595 [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate CAS No. 1190020-95-1

[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate

Cat. No.: B2561595
CAS No.: 1190020-95-1
M. Wt: 352.346
InChI Key: JDANTZNSIQTPLR-UHFFFAOYSA-N
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Description

[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrano[2,3-c]pyridine core, which is a fused ring system combining pyridine and pyran rings

Scientific Research Applications

Chemistry

In chemistry, [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-pyridone derivative, under acidic or basic conditions. The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate. Finally, the methyl acetate group is added via esterification using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to scale up the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl group, where nucleophiles such as amines or thiols replace the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Phenyl isocyanate (for introducing the phenylcarbamoyl group), acetic anhydride (for esterification)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

Compared to these similar compounds, [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate has a more complex structure, which may confer unique properties such as enhanced stability and specificity in its interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[8-methyl-2-oxo-3-(phenylcarbamoyl)pyrano[2,3-c]pyridin-5-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-17-15(13(9-20-11)10-25-12(2)22)8-16(19(24)26-17)18(23)21-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDANTZNSIQTPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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